Anticonvulsant Potency and Protective Index in MES Model
In a direct head-to-head comparison within the same study and assay system, 4-amino-N-(1-phenylethyl)benzamide demonstrates a superior protective index (PI) compared to other N-alkyl 4-aminobenzamide analogs. While it is not the most potent compound on an ED50 basis, its significantly higher TD50 translates to a better safety margin, a critical factor for preclinical development [1].
| Evidence Dimension | Anticonvulsant Potency (ED50) and Neurotoxicity (TD50) in MES Model |
|---|---|
| Target Compound Data | ED50 = 18.02 mg/kg; TD50 = 170.78 mg/kg; PI (TD50/ED50) = 9.5 |
| Comparator Or Baseline | 4-amino-N-amylbenzamide: ED50 = 42.98 mg/kg; PI = 2.8 |
| Quantified Difference | Target compound has a 3.4-fold higher Protective Index (9.5 vs 2.8) despite a different potency profile. |
| Conditions | Mice (i.p. administration); Maximal Electroshock Seizure (MES) test; Rotorod toxicity test. |
Why This Matters
The 3.4-fold higher Protective Index indicates a superior therapeutic window, which is a key differentiator for selecting this compound as a lead or reference standard in epilepsy research over less selective analogs.
- [1] Clark, C. R., Wells, M. J. M., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. View Source
